
Kadsuralignan C
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Kadsuralignan C is an arylnaphthalene lignan isolated from the plant Kadsura coccinea. This compound is part of a larger group of lignans, which are known for their diverse biological activities. Kadsura coccinea, belonging to the Schisandraceae family, has been traditionally used in Chinese medicine for treating various ailments such as rheumatoid arthritis and gastroenteric disorders .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The preparation of Kadsuralignan C typically involves the extraction from the chloroform fraction of the ethanol extract of Kadsura coccinea. The isolation process includes various chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC). The structures of the compounds are elucidated by spectroscopic analysis, including mass spectrometry (MS), circular dichroism (CD), and nuclear magnetic resonance (NMR) spectra .
Industrial Production Methods
Currently, there is limited information on the industrial production methods of this compound. Most of the available data pertains to laboratory-scale extraction and purification processes. Further research and development are needed to establish efficient industrial production methods.
Analyse Chemischer Reaktionen
Types of Reactions
Kadsuralignan C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions, including specific temperatures and pH levels, to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield various oxidized derivatives, while reduction reactions can produce reduced forms of the compound. These products are often analyzed using spectroscopic techniques to confirm their structures.
Wissenschaftliche Forschungsanwendungen
Kadsuralignan C has been the subject of various scientific research studies due to its potential biological activities. Some of the key applications include:
Wirkmechanismus
The mechanism of action of Kadsuralignan C involves its interaction with various molecular targets and pathways. For instance, it has been found to inhibit nitric oxide production by interfering with the signaling pathways involved in inflammation . Additionally, its anti-tumor activity is believed to be mediated through the induction of apoptosis in cancer cells. The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Kadsuralignan C is unique among lignans due to its arylnaphthalene structure. Similar compounds include other lignans isolated from Kadsura coccinea, such as kadsuralignan A, kadsuralignan B, and gomisin R . These compounds share some structural similarities but differ in their specific functional groups and biological activities. This compound stands out due to its specific inhibitory effects on nitric oxide production and its potential anti-tumor properties .
Conclusion
This compound is a promising compound with diverse biological activities and potential applications in various fields. Its unique structure and mechanism of action make it an interesting subject for further research and development. Continued studies on its preparation, chemical reactions, and applications will help unlock its full potential and pave the way for new therapeutic agents.
Eigenschaften
Molekularformel |
C21H26O5 |
|---|---|
Molekulargewicht |
358.4 g/mol |
IUPAC-Name |
(6R,7S,8S)-8-(4-hydroxy-3,5-dimethoxyphenyl)-3-methoxy-6,7-dimethyl-5,6,7,8-tetrahydronaphthalen-2-ol |
InChI |
InChI=1S/C21H26O5/c1-11-6-13-7-17(24-3)16(22)10-15(13)20(12(11)2)14-8-18(25-4)21(23)19(9-14)26-5/h7-12,20,22-23H,6H2,1-5H3/t11-,12+,20+/m1/s1 |
InChI-Schlüssel |
QHLOLFAIJRCECK-JGRMJRGVSA-N |
Isomerische SMILES |
C[C@@H]1CC2=CC(=C(C=C2[C@@H]([C@H]1C)C3=CC(=C(C(=C3)OC)O)OC)O)OC |
Kanonische SMILES |
CC1CC2=CC(=C(C=C2C(C1C)C3=CC(=C(C(=C3)OC)O)OC)O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Ethyl-6-methylimidazo[2,1-B]thiazole-5-carboxylicacid](/img/structure/B13304376.png)
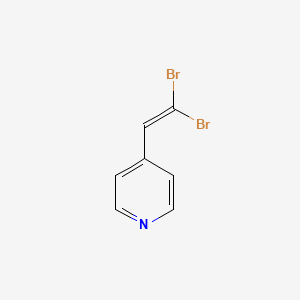
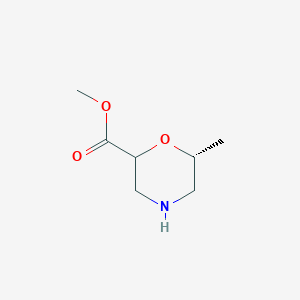
![4-[(Pent-1-yn-3-yl)amino]benzoic acid](/img/structure/B13304386.png)
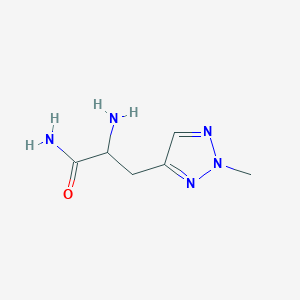

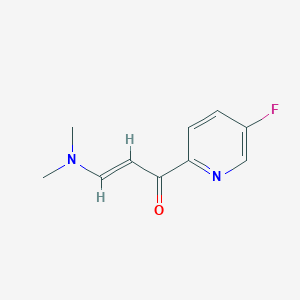
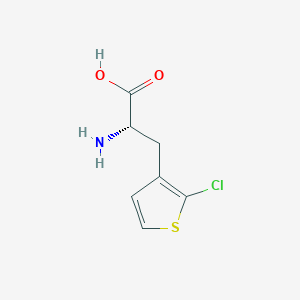
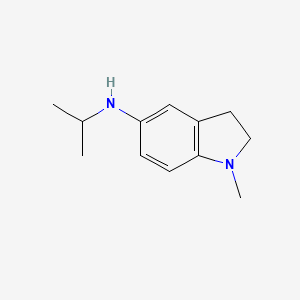

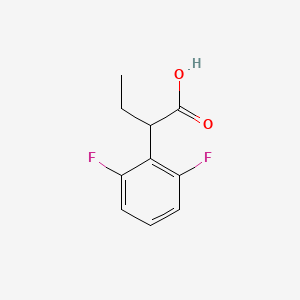
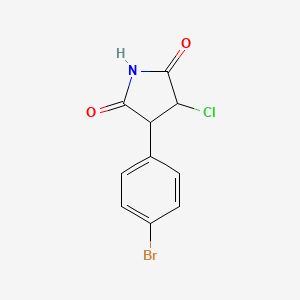
![5-[(Pent-1-yn-3-yl)amino]pyridine-2-carboxylic acid](/img/structure/B13304443.png)

